2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide
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Overview
Description
2-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzothiazole moiety, a pyridine ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the coupling of 1,3-benzothiazole-2-thiol with a suitable pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in modulating neurotransmitter activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-BENZOTHIAZOL-2-YL)ACETONITRILE
- 2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONES
- 2-(1,3-BENZOTHIAZOL-2-YL)SULFANYL-N′-(SUBSTITUTED)ACETOHYDRAZIDE
Uniqueness
Compared to similar compounds, 2-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which may confer distinct pharmacological properties and reactivity .
Properties
Molecular Formula |
C24H22N4O2S2 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C24H22N4O2S2/c1-14-8-4-5-9-17(14)26-22(30)21-15(2)12-16(3)25-23(21)31-13-20(29)28-24-27-18-10-6-7-11-19(18)32-24/h4-12H,13H2,1-3H3,(H,26,30)(H,27,28,29) |
InChI Key |
HAXSLSGKWTXRBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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